![molecular formula C16H18N4O B2746973 N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850736-46-8](/img/structure/B2746973.png)
N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Synthesis Analysis
DAC-CPA is synthesized by grafting camphor-derived pyrimidine-2-amine (CPA) onto dialdehyde cellulose (DAC) . This cellulose-based ratiometric fluorescent probe exhibits remarkable responsiveness to extremely acidic conditions with a pKa of 1.57 . The synthesis involves precise chemical reactions, which are beyond the scope of this analysis but are well-documented in the literature.
Chemical Reactions Analysis
DAC-CPA’s fluorescence properties are particularly noteworthy. Under varying pH conditions, it displays a distinct red-shifted fluorescent emission from 416 to 486 nm . As the pH decreases from 6.86 to 1.04 , the emission shifts, allowing precise pH monitoring within the range of 1.04–2.35 . Its selectivity, repeatability, stability, and rapid response to H+ ions make it an excellent candidate for pH sensing .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-10-15(17-8-9-21-2)20-16(19-12)14(11-18-20)13-6-4-3-5-7-13/h3-7,10-11,17H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINFXVRANJPAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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